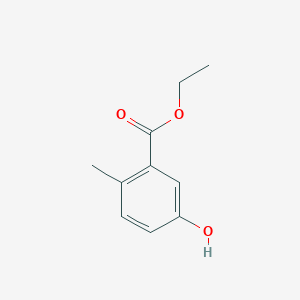

Ethyl 5-hydroxy-2-methylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-hydroxy-2-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-13-10(12)9-6-8(11)5-4-7(9)2/h4-6,11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLMYBSGFZNTXAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 5 Hydroxy 2 Methylbenzoate

Classical Synthetic Approaches

Traditional methods for synthesizing ethyl 5-hydroxy-2-methylbenzoate primarily involve esterification of the corresponding carboxylic acid or functional group interconversion on a pre-existing aromatic ring.

Esterification Reactions and Optimizations

The most direct and common method for preparing this compound is the Fischer esterification of 5-hydroxy-2-methylbenzoic acid with ethanol (B145695) in the presence of an acid catalyst. masterorganicchemistry.com This equilibrium-driven reaction typically requires forcing conditions, such as the use of a large excess of the alcohol or the removal of water as it is formed, to achieve high yields. tcu.edu

A specific example involves refluxing 5-hydroxy-2-methylbenzoic acid (also known as p-cresotinic acid) with absolute ethanol and a catalytic amount of concentrated sulfuric acid. nist.gov After an extended reflux period, the excess ethanol is removed, and the resulting ester is purified by washing with water and a mild base, followed by distillation. nist.gov A reported yield for this method is 70%. nist.gov

Table 1: Fischer Esterification of 5-hydroxy-2-methylbenzoic acid

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 5-hydroxy-2-methylbenzoic acid | Absolute Ethanol | Concentrated H₂SO₄ | Reflux for 8 hours | 70% | nist.gov |

Optimization of this reaction often focuses on shifting the equilibrium towards the product side. This can be accomplished by using a Dean-Stark apparatus to azeotropically remove water from the reaction mixture, a technique particularly effective when using solvents like toluene (B28343) or benzene (B151609). tcu.edu Another approach to enhance the reaction rate and yield is to employ alternative esterification protocols. For instance, reacting the hydroxybenzoic acid with an alkyl halide in the presence of a non-quaternizable tertiary amine in a homogenous liquid phase can improve yields by minimizing side reactions like O-alkylation of the phenolic hydroxyl group. google.com

Aromatic Ring Functionalization Strategies

An alternative to direct esterification involves the functionalization of a pre-existing ethyl benzoate (B1203000) derivative. This approach is less common for the synthesis of this compound due to the directing effects of the substituents on the aromatic ring, which can lead to a mixture of isomers.

For instance, starting with ethyl 2-methylbenzoate, the introduction of a hydroxyl group at the 5-position would require an electrophilic aromatic substitution reaction. However, the ester and methyl groups are both ortho, para-directing. This would likely lead to hydroxylation at positions ortho and para to the methyl group (positions 3 and 6) and ortho to the ester group (position 3), making the selective synthesis of the 5-hydroxy isomer challenging.

A more plausible, though indirect, route could involve multiple steps starting from a different precursor. For example, a synthetic sequence could be envisioned starting from a molecule where the desired substitution pattern is already established or can be readily achieved. However, for the specific target of this compound, direct esterification of 5-hydroxy-2-methylbenzoic acid remains the more straightforward and widely used classical method. nist.gov

Modern and Sustainable Synthetic Techniques

In recent years, the development of more environmentally friendly and efficient synthetic methods has become a major focus in organic chemistry. This has led to the exploration of green chemistry principles, advanced catalytic systems, and innovative reaction technologies for the synthesis of compounds like this compound.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This can involve the use of less hazardous solvents, minimizing waste generation, and improving energy efficiency.

One example of a greener approach is the use of cyclopentyl methyl ether (CPME) as a solvent. mdpi.com CPME is considered a more environmentally friendly alternative to traditional ethereal solvents like diethyl ether or tetrahydrofuran (B95107) due to its higher boiling point, lower peroxide formation, and easier recyclability. mdpi.com In a multi-step synthesis of a more complex derivative, CPME was successfully used as the solvent in a reaction involving a precursor to a 5-hydroxybenzoindole, demonstrating its utility in reactions with functionalized aromatic compounds. mdpi.com While this specific example does not directly describe the synthesis of this compound, it highlights the potential for replacing conventional solvents with greener alternatives in related synthetic transformations.

Catalytic Methodologies (e.g., Transition Metal Catalysis, Organocatalysis, Lewis Acid Catalysis)

Modern catalytic methods offer powerful tools for the synthesis of esters and the functionalization of aromatic rings, providing potential avenues for the efficient production of this compound.

Lewis Acid Catalysis: Lewis acids can be employed to catalyze esterification reactions, sometimes under milder conditions than strong Brønsted acids like sulfuric acid. masterorganicchemistry.com For instance, zinc chloride (ZnCl₂) has been used as a Lewis acid catalyst in a reaction to form a 5-hydroxybenzoindole derivative, indicating its compatibility with the hydroxyl group on the aromatic ring. mdpi.com This suggests that Lewis acids could be effective catalysts for the esterification of 5-hydroxy-2-methylbenzoic acid.

Transition Metal Catalysis: While direct C-H hydroxylation of an aromatic ring is a challenging transformation, transition metal-catalyzed reactions could potentially be used to introduce the hydroxyl group. However, controlling the regioselectivity to obtain the desired 5-hydroxy isomer would be a significant hurdle.

Organocatalysis: Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. While specific applications to the synthesis of this compound are not widely reported, organocatalytic methods for esterification and aromatic functionalization are an active area of research and could provide future sustainable routes.

Flow Chemistry and Continuous Synthesis Protocols

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of fine chemicals. These benefits include improved heat and mass transfer, enhanced safety, and the potential for automated process control and scalability.

The esterification of carboxylic acids is a reaction that is well-suited to flow chemistry. A continuous process could involve pumping a solution of 5-hydroxy-2-methylbenzoic acid and ethanol through a heated reactor packed with a solid acid catalyst. This would allow for efficient conversion and easy separation of the product from the catalyst. While a specific flow synthesis protocol for this compound has not been detailed in the provided search results, the general principles of flow chemistry are applicable and represent a promising area for the development of a more efficient and sustainable manufacturing process for this compound.

Chemo- and Regioselectivity in Synthesis

The synthesis of this compound requires careful control of chemo- and regioselectivity to ensure the correct arrangement of functional groups on the benzene ring and to avoid unwanted side reactions. The primary synthetic routes generally involve either the direct esterification of a pre-functionalized benzoic acid or a multi-step sequence involving the modification of functional groups on an existing aromatic scaffold.

Esterification of 5-Hydroxy-2-methylbenzoic Acid: The most direct route is the Fischer-Speier esterification of 5-hydroxy-2-methylbenzoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. nist.govtcu.edu The key challenge in this synthesis is chemoselectivity. The starting material possesses two potentially reactive sites for acid-catalyzed reactions: the carboxylic acid and the phenolic hydroxyl group.

Under typical Fischer esterification conditions, the carboxylic acid is preferentially esterified over the phenol (B47542). This selectivity arises from the greater nucleophilicity of the alcohol reactant (ethanol) compared to water and the greater electrophilicity of the protonated carboxylic acid compared to the protonated phenol. The reaction equilibrium is driven towards the formation of the ethyl ester by using an excess of ethanol and/or by removing water as it is formed. tcu.edubyjus.com While etherification of the phenolic hydroxyl group can occur, it generally requires more forcing conditions, different catalysts (e.g., Williamson ether synthesis conditions with a base and alkyl halide), or results in minor byproducts.

Synthesis from Nitroaromatic Precursors: An alternative strategy involves the selective chemical transformation of functional groups on a suitable precursor, such as an ester of a nitrobenzoic acid. For instance, a synthesis could start with Methyl 2-methyl-5-nitrobenzoate. The critical step in this pathway is the selective reduction of the nitro group to an amino group, followed by diazotization and hydrolysis to the hydroxyl group.

Chemoselectivity is paramount during the reduction step. The reducing agent must selectively act on the nitro group without affecting the ester functionality or the aromatic ring. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is a highly effective method for this transformation, often proceeding with quantitative yields under mild conditions of hydrogen pressure. sciencemadness.org Other reagents like iron powder in acetic acid (Fe/AcOH) or sodium dithionite (B78146) can also be employed, though they may require more complex workup procedures. sciencemadness.org The choice of reagent can be critical to avoid hydrolysis of the ester group, which can occur under strongly acidic or basic conditions.

The regioselectivity for this route is established early in the synthesis of the nitroaromatic precursor, typically through the nitration of o-toluic acid or its methyl ester. The directing effects of the methyl (ortho-, para-directing) and carboxylic acid/ester (meta-directing) groups guide the incoming nitro group to the 5-position.

The following table outlines the selectivity considerations for these key reaction types:

| Reaction Type | Starting Material | Key Challenge | Desired Reaction | Potential Side Reaction | Method for Selectivity |

| Esterification | 5-Hydroxy-2-methylbenzoic acid | Chemoselectivity | Esterification of -COOH | Etherification of -OH | Use of excess alcohol (Ethanol); Acid catalysis (H₂SO₄); Control of reaction time and temperature. nist.govtcu.edu |

| Reduction | Ethyl 2-methyl-5-nitrobenzoate | Chemoselectivity | Reduction of -NO₂ to -NH₂ | Reduction/hydrolysis of -COOEt | Catalytic hydrogenation (H₂/Pd-C); Metal/acid reduction (Fe/AcOH) under controlled pH. sciencemadness.org |

Yield Optimization and Scalability Considerations

Optimizing the yield and ensuring the scalability of the synthesis of this compound are critical for its practical application, whether in laboratory research or industrial production.

For the Fischer Esterification Route: The esterification of 5-hydroxy-2-methylbenzoic acid is an equilibrium-controlled process. tcu.edu According to Le Chatelier's principle, the equilibrium can be shifted toward the product side to maximize yield by two primary methods:

Use of Excess Reactant: Employing a large excess of ethanol significantly increases the concentration of one of the reactants, driving the reaction forward to favor the formation of the ethyl ester and water. nist.govtcu.edu

Removal of Water: As water is a product of the reaction, its continuous removal from the reaction mixture will shift the equilibrium towards the products. tcu.edubyjus.com On a laboratory scale, this can be achieved using a Dean-Stark apparatus if a suitable azeotrope-forming solvent (like toluene) is used. For scalability, reactive distillation, where the reaction and separation occur in the same unit, can be an efficient approach.

A study on the synthesis of a structurally related compound, ethyl 2-hydroxy-5-methylbenzoate, from p-cresotinic acid demonstrated that refluxing with excess absolute ethanol and a catalytic amount of concentrated sulfuric acid for 8 hours resulted in a 70% yield after purification. nist.gov This provides a benchmark for the expected efficiency of this type of transformation.

For Routes Involving Reduction: When scaling up syntheses that involve the reduction of a nitro-group, the choice of methodology is crucial.

Catalytic Hydrogenation: This method is often preferred for large-scale industrial processes. It is highly efficient, generates water as the only stoichiometric byproduct (making it environmentally benign), and the catalyst can often be recovered and reused. The reaction can be run in standard hydrogenation reactors at moderate pressures and temperatures, and yields are typically very high to quantitative. sciencemadness.org

The following table presents data for common methods used in reactions relevant to the synthesis of this compound, highlighting factors pertinent to yield and scalability.

| Method | Reaction | Reagents/Catalyst | Typical Yield | Scalability Considerations | Reference |

| Fischer Esterification | R-COOH + EtOH ⇌ R-COOEt + H₂O | H₂SO₄ (catalyst), excess EtOH | 70-90% | Good; Requires efficient water removal or use of large excess of alcohol. Process can be adapted for continuous flow reactors. | nist.govtcu.edu |

| Catalytic Hydrogenation | R-NO₂ → R-NH₂ | H₂, Pd/C | >95% (Quantitative) | Excellent; High atom economy, clean reaction, reusable catalyst. Requires specialized high-pressure equipment. | sciencemadness.org |

| Metal-Acid Reduction | R-NO₂ → R-NH₂ | Fe / AcOH | 60-85% | Moderate; Exothermic reaction requires careful heat management. Produces significant solid waste, complicating workup and disposal. | sciencemadness.org |

Ultimately, the choice of synthetic route for large-scale production would likely favor a pathway that minimizes steps and utilizes catalytic rather than stoichiometric reagents, such as the direct esterification of 5-hydroxy-2-methylbenzoic acid or a route involving catalytic hydrogenation.

Derivatization Strategies and Analogue Synthesis

Structural Modification at the Hydroxyl Group

The phenolic hydroxyl group is a prime site for modification, most commonly through alkylation to form ethers or acylation to form new esters. These reactions alter the compound's polarity, hydrogen bonding capability, and steric profile.

Alkylation (Ether Formation) Alkylation of the hydroxyl group is typically achieved by reacting the parent compound with an alkyl halide in the presence of a base. The base, such as potassium carbonate (K₂CO₃), deprotonates the phenolic hydroxyl, forming a more nucleophilic phenoxide ion that readily attacks the electrophilic alkyl halide. This method has been used to synthesize a variety of ether derivatives. For instance, propylation with propyl iodide and benzylation with substituted benzyl (B1604629) halides are common examples.

A notable synthesis involves the reaction of ethyl 5-hydroxy-2-methylbenzoate with 3-chlorobenzyl bromide and potassium carbonate in N,N-dimethylformamide (DMF) to produce ethyl 5-((3-chlorobenzyl)oxy)-2-methylbenzoate. This reaction proceeds smoothly at room temperature, demonstrating a straightforward method for introducing substituted arylmethyl groups.

Acylation (Ester Formation) The hydroxyl group can also be acylated to form a second ester functionality on the molecule. This is typically accomplished using acylating agents like acyl chlorides or acid anhydrides in the presence of a base or a catalyst. General methods for acylating phenols, such as using benzoyl chloride with a base like pyridine (B92270) or TMEDA, are applicable. These reactions introduce a new acyl group, which can significantly modify the molecule's properties. For example, chemoselective acetylation of hydroxyl groups can be achieved using acetic anhydride (B1165640) in solvents like acetone (B3395972) or DMSO.

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| Propylation (Etherification) | Propyl iodide, Base (e.g., K₂CO₃) | Ethyl 2-propoxy-5-methylbenzoate | nih.gov |

| Benzylation (Etherification) | 3-Chlorobenzyl bromide, K₂CO₃, DMF | Ethyl 5-((3-chlorobenzyl)oxy)-2-methylbenzoate | |

| Acetylation (Esterification) | Acetic anhydride, Solvent (e.g., Acetone) | Ethyl 5-acetoxy-2-methylbenzoate |

Modifications of the Ester Moiety

The ethyl ester group is another key site for derivatization, allowing for conversion into other functional groups such as carboxylic acids, different esters, or primary alcohols.

Hydrolysis The most fundamental transformation of the ester moiety is its hydrolysis to the corresponding carboxylic acid, 5-hydroxy-2-methylbenzoic acid. This reaction is typically carried out under basic conditions, for example, by refluxing with an aqueous or ethanolic solution of a base like potassium hydroxide (B78521) (KOH), followed by acidification. nih.gov This conversion is often a necessary step for subsequent reactions where a free carboxylic acid is required.

Transesterification The ethyl ester can be converted into other esters through transesterification. This can be achieved chemically, often by reacting with a different alcohol in the presence of an acid or base catalyst. Furthermore, enzymatic methods have shown significant promise. Studies on related p-hydroxybenzoate esters (parabens) have demonstrated that lipases can effectively catalyze transesterification in the presence of other alcohols, such as methanol (B129727) or propan-1-ol. nih.govnih.gov This reaction can be significant, especially in biological systems where co-ingestion with ethanol (B145695) can lead to the formation of new ester derivatives. nih.gov

Reduction The ester group can be reduced to a primary alcohol, yielding (5-hydroxy-2-methylphenyl)methanol. This transformation requires strong reducing agents, as milder ones like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing esters. libretexts.orgdoubtnut.com The reagent of choice for this purpose is typically lithium aluminum hydride (LiAlH₄). libretexts.orgmasterorganicchemistry.com The reaction involves the nucleophilic addition of a hydride to the ester's carbonyl carbon, ultimately leading to the primary alcohol after workup. This creates a benzyl alcohol derivative, opening up further synthetic possibilities.

| Reaction Type | Reagents / Conditions | Product | Reference |

|---|---|---|---|

| Hydrolysis | 10% KOH in 50% ethanol, reflux | 5-Hydroxy-2-methylbenzoic acid | nih.gov |

| Transesterification | Another alcohol (e.g., Methanol), Lipase enzyme | Mthis compound | nih.govnih.gov |

| Reduction | 1) LiAlH₄; 2) H₂O workup | (5-Hydroxy-2-methylphenyl)methanol | libretexts.orgmasterorganicchemistry.com |

Substitutions on the Aromatic Ring

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating effects of the hydroxyl (-OH) and methyl (-CH₃) groups. wikipedia.org These groups are ortho, para-directing. The ethoxycarbonyl (-COOEt) group is a deactivating, meta-directing group. The combined influence of these substituents directs incoming electrophiles primarily to the positions ortho and para to the powerful activating hydroxyl group (positions 4 and 6) and ortho to the methyl group (position 6).

Halogenation Halogenation, such as bromination, can be readily achieved. The synthesis of ethyl 3-bromo-5-hydroxy-2-methylbenzoate demonstrates that electrophilic substitution can occur on the ring, although this specific example places the bromine at a position that may seem counterintuitive based on standard directing rules, suggesting specific reaction conditions can influence regioselectivity. bldpharm.com Generally, reactions with reagents like Br₂ in the presence of a Lewis acid would be expected to substitute at the activated positions.

Nitration Nitration introduces a nitro (-NO₂) group onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. For the related compound, methyl 5-ethyl-2-hydroxybenzoate, a nitrated derivative, methyl 5-ethyl-2-hydroxy-3-nitrobenzoate, is known. sigmaaldrich.com This indicates that the position ortho to the hydroxyl group and meta to the ester group is susceptible to nitration.

Friedel-Crafts Reactions While specific examples for this compound are not prevalent in the searched literature, the principles of Friedel-Crafts acylation and alkylation are applicable. organic-chemistry.org These reactions introduce acyl or alkyl groups onto the aromatic ring using an acyl chloride/anhydride or alkyl halide in the presence of a strong Lewis acid catalyst. Given the activated nature of the ring, such reactions would be expected to proceed, with the regiochemical outcome dictated by the existing substituents.

Synthesis of Polymeric or Supramolecular Analogues

The bifunctional nature of the this compound scaffold, particularly after hydrolysis to 5-hydroxy-2-methylbenzoic acid, makes it a suitable monomer for polymerization and for forming complex supramolecular structures.

Polymer Synthesis Hydroxybenzoic acids are well-known precursors for the synthesis of aromatic polyesters, often referred to as polyhydroxybenzoates. These polymers are created through condensation polymerization, where the hydroxyl group of one monomer forms an ester bond with the carboxylic acid group of another, eliminating water. sigmaaldrich.com This process can be facilitated by first converting the monomers to more reactive derivatives. For example, poly(4-hydroxybenzoate) has been synthesized via the condensation of trimethylsilyl (B98337) 4-acetoxybenzoate. These materials are known for their high crystallinity and thermal stability.

Supramolecular Assembly The hydroxyl and carboxyl groups of the hydrolyzed parent compound are excellent hydrogen bond donors and acceptors, enabling their participation in supramolecular self-assembly. Studies on isomers of hydroxybenzoic acid show they can form ordered cocrystals and hydrogen-bonded frameworks with other molecules, such as malonic acid or cucurbit mdpi.comuril. libretexts.orgresearchgate.net These non-covalent interactions, particularly O-H···O hydrogen bonds, are critical in directing the assembly into well-defined, multi-component crystalline structures. libretexts.org

Structure-Activity Relationship (SAR) Studies via Derivatization

Derivatization of this compound and its analogues is crucial for conducting structure-activity relationship (SAR) studies, particularly in the fields of medicinal chemistry and agrochemicals. By systematically altering different parts of the molecule, researchers can determine which functional groups are essential for biological activity.

Antimicrobial and Antifungal Activity The esters of hydroxybenzoic acids, known as parabens, are widely used as antimicrobial preservatives. nih.gov SAR studies on these compounds have revealed clear trends. The antimicrobial activity, particularly against bacteria and fungi, is often dependent on the length of the ester's alkyl chain. Generally, the potency increases as the alkyl chain gets longer (e.g., propylparaben (B1679720) is more effective against most bacteria than methylparaben), which is attributed to greater solubility in the microbial membrane. nih.gov However, this is balanced by a decrease in water solubility. Conjugating hydroxybenzoate esters to other bioactive molecules, like phenazine-1-carboxylic acid, has been shown to produce derivatives with potent fungicidal activity against various plant pathogens. The lipophilicity (LogP value) of these conjugates was found to be a key factor in their effectiveness.

Enzyme Inhibition The 5-hydroxy-2-methylbenzoic acid core has been identified as a valuable scaffold for designing specific enzyme inhibitors. In one study, it was used as a key building block to synthesize potential dual modulators of acetyl-CoA carboxylase (ACC) and AMP-activated protein kinase (AMPK), which are important targets for metabolic diseases. The design strategy involved linking the benzoic acid moiety to other pharmacophores, where the hydroxyl and methyl groups were positioned to interact with the enzyme's binding pocket.

A separate study demonstrated that 5-hydroxy-2-methylbenzoic acid itself did not induce a specific aspirin-responsive gene switch, unlike salicylic (B10762653) acid or methyl salicylate (B1505791). masterorganicchemistry.com This highlights the high degree of structural specificity required for biological activity, where even small changes, such as the position of a hydroxyl group or the presence of a methyl group, can abolish a compound's ability to interact with a biological target.

| Modification Site | Derivatization Strategy | Observed Impact on Activity | Reference |

|---|---|---|---|

| Ester Moiety | Varying alkyl chain length (e.g., methyl to propyl) | Increased alkyl chain length generally increases antimicrobial potency but decreases water solubility. | nih.gov |

| Entire Scaffold | Conjugation with phenazine-1-carboxylic acid | Created potent fungicides; activity correlated with the lipophilicity (LogP) of the final conjugate. | |

| Entire Scaffold | Incorporation into larger molecules for enzyme inhibition | The 5-hydroxy-2-methylbenzoic acid moiety serves as a key fragment for inhibitors of enzymes like ACC. | |

| Aromatic Ring | Comparison with isomers (e.g., salicylic acid) | Small structural changes (substituent position) can completely abolish specific biological signaling activity. | masterorganicchemistry.com |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen atom environments.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment.

In the ¹H NMR spectrum of ethyl 5-hydroxy-2-methylbenzoate, distinct signals corresponding to the aromatic protons, the methyl group protons, and the ethyl ester protons are observed. The aromatic protons typically appear as multiplets in the downfield region of the spectrum due to the deshielding effect of the benzene (B151609) ring. The methyl group attached to the ring and the ethyl group of the ester will have characteristic chemical shifts and splitting patterns.

A representative ¹H NMR data set for a related compound, ethyl 4-methylbenzoate, shows the following signals: a quartet at approximately 4.24-4.42 ppm (CH2), a singlet at 2.26-2.41 ppm (CH3 on the ring), and a triplet at 1.26-1.43 ppm (CH3 of the ethyl group). rsc.orgrsc.org The aromatic protons appear as doublets around 7.09-7.96 ppm. rsc.orgrsc.org For this compound, the presence of the hydroxyl group would further influence the chemical shifts of the aromatic protons.

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Benzoate (B1203000) Derivatives

| Functional Group | Chemical Shift (ppm) Range | Multiplicity |

| Aromatic Protons | 6.5 - 8.0 | m, d, dd |

| Ester -CH2- | 4.2 - 4.4 | q |

| Ring -CH3 | 2.2 - 2.6 | s |

| Ester -CH3 | 1.2 - 1.4 | t |

Note: Data is representative and can vary based on solvent and specific substitution patterns. 'm' denotes multiplet, 'd' doublet, 'dd' doublet of doublets, 'q' quartet, 's' singlet, and 't' triplet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal in the spectrum.

For this compound, the ¹³C NMR spectrum would show signals for the carbonyl carbon of the ester, the aromatic carbons, the methyl carbon on the ring, and the carbons of the ethyl group. The carbonyl carbon is typically found in the most downfield region, often around 165-170 ppm. rsc.org The aromatic carbons will have signals in the range of approximately 110-160 ppm, with the carbon attached to the hydroxyl group appearing at a higher chemical shift. The methyl and ethyl carbons will be observed in the upfield region of the spectrum.

For example, in ethyl 4-methylbenzoate, the carbonyl carbon appears at 167.2 ppm, the aromatic carbons between 127.5 and 143.5 ppm, the ester ethyl group carbons at 60.2 (CH2) and 14.1 (CH3) ppm, and the ring methyl carbon at 21.6 ppm. rsc.org The specific chemical shifts for this compound would be influenced by the positions of the hydroxyl and methyl substituents on the benzene ring. docbrown.info

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for Benzoate Derivatives

| Carbon Atom | Chemical Shift (ppm) Range |

| Carbonyl (C=O) | 165 - 175 |

| Aromatic C-O | 150 - 160 |

| Aromatic C-H & C-C | 115 - 145 |

| Ester -CH2- | 60 - 65 |

| Ring -CH3 | 20 - 25 |

| Ester -CH3 | 10 - 15 |

Note: Data is representative and can vary based on solvent and specific substitution patterns.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for establishing the connectivity between atoms in a molecule.

COSY spectra show correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would help to confirm the connectivity within the ethyl group and the coupling relationships between the aromatic protons.

HMQC spectra correlate proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of proton and carbon signals for each CH, CH2, and CH3 group.

HMBC spectra reveal correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connections between the ethyl ester group and the benzene ring, as well as the relative positions of the substituents on the ring. For instance, a correlation between the protons of the ring methyl group and the ester carbonyl carbon would help to confirm their ortho relationship.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would be expected to show several key absorption bands. A broad band in the region of 3500-3200 cm⁻¹ would indicate the O-H stretching vibration of the phenolic hydroxyl group. docbrown.info The C=O stretching vibration of the ester carbonyl group would give a strong, sharp peak around 1720-1680 cm⁻¹. docbrown.info Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and ethyl groups would be observed just below 3000 cm⁻¹. docbrown.info C-O stretching vibrations for the ester and phenol (B47542) groups would be found in the fingerprint region, typically between 1300 and 1000 cm⁻¹.

Raman spectroscopy provides complementary information. While the C=O stretch is also observable in Raman, aromatic ring vibrations often give strong signals.

Interactive Data Table: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) Range |

| Phenolic -OH | O-H Stretch | 3500 - 3200 (broad) |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Aliphatic C-H | C-H Stretch | 3000 - 2850 |

| Ester C=O | C=O Stretch | 1720 - 1680 |

| Aromatic C=C | C=C Stretch | 1600 - 1450 |

| Ester C-O | C-O Stretch | 1300 - 1000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (180.20 g/mol ). chemicalbook.comnih.gov Common fragmentation pathways for benzoate esters include the loss of the ethoxy group (-OCH2CH3) to give a benzoyl cation, followed by the loss of carbon monoxide (CO). The presence of the hydroxyl and methyl groups on the ring would also influence the fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₀H₁₂O₃), HRMS would confirm the exact mass to several decimal places, distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used for the structural elucidation of molecules like this compound. This method involves multiple stages of mass analysis, typically including the selection of a precursor ion and its subsequent fragmentation to produce product ions. The resulting fragmentation pattern provides a molecular fingerprint that helps in confirming the compound's structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is influenced by the presence of the benzene ring and its substituents—the hydroxyl, methyl, and ethyl ester groups. These groups act as chromophores and auxochromes, which affect the wavelength and intensity of UV light absorption. Theoretical studies on similar molecules, such as ethyl 4-hydroxy-3-((E)-(pyren-1-ylimino)methyl)benzoate, have been compared with experimental spectra to understand their electronic properties. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice of this compound. The hydroxyl group and the carbonyl group of the ester are key sites for hydrogen bonding, which significantly influences the molecular packing in the solid state.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures and impurities.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the purity assessment of non-volatile compounds like this compound. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724). researchgate.net The development of a robust HPLC method is crucial for quality control, ensuring the compound meets required purity standards. tandfonline.com The retention time of the compound under specific chromatographic conditions is a key parameter for its identification and quantification.

Example HPLC Method Parameters for Similar Compounds:

| Parameter | Value |

|---|---|

| Column | Reversed-phase C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

This table represents typical starting conditions for method development for hydroxybenzoate esters and would require optimization for this compound.

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. This compound can be analyzed by GC, often coupled with a flame ionization detector (FID) or a mass spectrometer (MS) for detection and identification. nih.govthepharmajournal.com For analysis, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The use of a suitable column, such as one with a polar stationary phase, is important for achieving good separation from other components in a mixture. researchgate.net

Chiral chromatography is a specialized technique used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. This compound itself is not chiral. Therefore, chiral chromatography for its enantiomeric separation is not applicable. This technique would be relevant only if a chiral center were introduced into the molecule, for instance, through substitution at a different position or by derivatization with a chiral reagent.

Theoretical and Computational Investigations of Ethyl 5 Hydroxy 2 Methylbenzoate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

The electronic character of Ethyl 5-hydroxy-2-methylbenzoate can be described by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate an electron, indicating regions susceptible to electrophilic attack. Conversely, the LUMO represents the ability to accept an electron, highlighting regions prone to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule can be more easily excited, implying higher chemical reactivity and lower stability. researchgate.net For salicylic (B10762653) acid derivatives, a large HOMO-LUMO gap is generally associated with high stability. researchgate.net

In this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the oxygen atom of the hydroxyl group, due to the presence of lone pairs and the π-electron system. The LUMO is likely distributed over the carbonyl group of the ester and the benzene ring, which can act as electron-accepting regions. Computational studies on similar phenolic compounds confirm that such functional groups are key to defining the frontier orbitals.

Table 1: Representative Quantum Chemical Descriptors for this compound Note: The following values are representative examples based on calculations for structurally similar phenolic compounds and are intended for illustrative purposes, as specific DFT calculations for this compound are not widely published.

| Parameter | Significance | Representative Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital; related to ionization potential and electron-donating ability. | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; related to electron affinity and electron-accepting ability. | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference (ELUMO - EHOMO); indicates chemical reactivity and stability. A smaller gap implies higher reactivity. | 5.0 eV |

Quantum chemical calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data for structure validation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. These theoretical predictions are invaluable for assigning experimental signals. A patent document provides experimental ¹H NMR data for this compound, which serves as a benchmark for theoretical predictions. googleapis.com

Table 2: Comparison of Experimental and Illustrative Theoretical ¹H NMR Chemical Shifts (ppm) for this compound Note: Theoretical values are illustrative, representing typical results from DFT/GIAO calculations.

| Proton Assignment | Experimental Shift (δ, ppm) googleapis.com | Illustrative Theoretical Shift (δ, ppm) |

|---|---|---|

| CH (aromatic, H6) | 7.44 | 7.48 |

| CH (aromatic, H3) | 7.10 | 7.15 |

| CH (aromatic, H4) | 6.91 | 6.95 |

| OH | 5.44 | 5.50 |

| O-CH₂ (ethyl) | 4.35 | 4.38 |

| Ring-CH₃ (methyl) | 2.50 | 2.52 |

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. This analysis predicts the vertical excitation energies and oscillator strengths of electronic transitions, corresponding to the absorption maxima (λmax) in a UV-Vis spectrum. For aromatic compounds like this compound, the primary absorptions are typically due to π → π* transitions within the benzene ring and n → π* transitions involving the carbonyl and hydroxyl groups.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational dynamics and the influence of the molecular environment.

This compound has several rotatable bonds, primarily the C-O bond of the ester group and the C-O bond of the hydroxyl group. Conformational analysis, often performed by scanning the potential energy surface (PES), aims to identify the most stable three-dimensional arrangements (conformers) of the molecule. The stability of different conformers is dictated by steric hindrance and intramolecular interactions, such as hydrogen bonding between the phenolic hydroxyl group and the ester's carbonyl oxygen. Such intramolecular hydrogen bonds are known to significantly stabilize the planar conformation of similar salicylate (B1505791) derivatives.

The behavior of a molecule can be significantly influenced by its solvent environment. Computational methods can model these effects using implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent models where individual solvent molecules are included in the simulation box. Solvents can affect conformational preferences by stabilizing more polar conformers. For instance, in a polar solvent, conformers with a higher dipole moment may become more populated. Solvent polarity can also induce shifts in UV-Vis absorption spectra; a polar solvent might stabilize the ground state or excited state differently, leading to a blue shift (hypsochromic) or red shift (bathochromic) in λmax.

Ligand-Receptor Docking Studies (Mechanistic focus)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the potential biological activity of a compound by elucidating its binding mechanism at a molecular level.

For this compound, docking studies would involve placing the molecule into the active site of a target protein and calculating a scoring function to estimate the binding affinity. The analysis would focus on the specific intermolecular interactions that stabilize the ligand-receptor complex. Key interactions could include:

Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor, while the carbonyl oxygen of the ester is a hydrogen bond acceptor. These groups can form critical hydrogen bonds with amino acid residues (e.g., Serine, Threonine, Aspartate) in a receptor's binding pocket.

Hydrophobic Interactions: The methyl group and the benzene ring can form favorable hydrophobic and van der Waals interactions with nonpolar amino acid residues like Leucine, Isoleucine, and Valine.

π-Stacking: The aromatic ring can engage in π-π stacking or π-cation interactions with aromatic residues such as Phenylalanine, Tyrosine, or Tryptophan.

By identifying the most stable binding pose and the key interacting residues, docking studies can provide a mechanistic hypothesis for the molecule's mode of action, guiding the design of more potent and selective analogs. For example, docking studies of other salicylate derivatives have successfully identified key interactions and binding modes within enzyme active sites like cyclooxygenase (COX). nih.gov

QSAR Modeling for Structure-Activity/Property Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. nih.gov While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of QSAR can be illustrated through studies on structurally related substituted aromatic compounds. nih.govmdpi.com

The core of QSAR lies in the use of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized as steric, electronic, hydrophobic, or topological, among others. By correlating these descriptors with an observed activity (e.g., enzyme inhibition, toxicity, or reaction rate), a predictive model can be built. researchgate.net

For instance, a hypothetical QSAR study on a series of substituted benzoates, including this compound, might investigate their potential as antimicrobial agents. The model would seek to correlate descriptors with the measured minimum inhibitory concentration (MIC).

Key Molecular Descriptors in QSAR:

LogP (Octanol-Water Partition Coefficient): A measure of hydrophobicity, which influences how a compound distributes between aqueous and lipid phases in a biological system.

Molar Refractivity (MR): A descriptor related to the volume of a molecule and its polarizability. aimspress.com

Electronic Descriptors: These include parameters like Hammett constants (σ), dipole moment (μ), and the energies of frontier molecular orbitals (HOMO and LUMO). nih.gov The energy of the lowest unoccupied molecular orbital (ELUMO) can be particularly important in reactions where the molecule acts as an electron acceptor. nih.govaimspress.com

Topological Indices: Numerical values derived from the graph representation of a molecule, describing its size, shape, and degree of branching.

A typical QSAR model is expressed as a linear or non-linear equation. For example, a linear model might take the form:

log(1/Activity) = c_1(Descriptor_1) + c_2(Descriptor_2) + ... + Constant

Studies on other substituted aromatic compounds have successfully used this approach. For example, a QSAR study on the toxicity of substituted benzenes to Carassius auratus lymphocytes established a correlation between the apoptotic EC50 data and descriptors like the dipole moment (μ) and the energy of the lowest unoccupied molecular orbital (ELUMO). nih.gov The resulting equation was: log(1/EC50) = 0.325 + 0.222μ - 0.163(ELUMO), with a high correlation coefficient (R² = 0.879). nih.gov

Similarly, research on aryl-substituted dihydropyrimidines showed that strong cytotoxicity was linked to bulky and electronegative substituents, highlighting the role of steric and electronic properties in biological activity. mdpi.com

Below is a hypothetical data table illustrating the types of descriptors that would be used in a QSAR study of substituted benzoates.

| Compound | log(1/MIC) | LogP | Molar Refractivity (MR) | ELUMO (eV) |

| Ethyl benzoate (B1203000) | 0.5 | 2.6 | 45.4 | -0.5 |

| Ethyl 2-hydroxybenzoate | 1.2 | 2.5 | 47.0 | -0.8 |

| This compound | (Predicted) | 2.9 | 51.6 | -0.7 |

| Ethyl 4-aminobenzoate | 1.5 | 1.9 | 50.1 | -0.4 |

This table is illustrative and does not represent actual experimental data.

Such models, once validated, can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with desired properties and reducing the need for extensive experimental screening. researchgate.net

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry offers powerful methods to investigate reaction mechanisms, providing detailed information about the energetics and structures of reactants, transition states, and products. For this compound, a primary synthesis route is the Fischer esterification of 5-hydroxy-2-methylbenzoic acid with ethanol (B145695), typically in the presence of an acid catalyst. chemicalbook.com

Computational methods, such as Density Functional Theory (DFT), can be employed to model this reaction step-by-step.

The general acid-catalyzed esterification mechanism involves:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: A molecule of ethanol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion (from the attacking ethanol) to one of the hydroxyl groups.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, and the carbonyl double bond is reformed.

Deprotonation: The protonated carbonyl of the ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

Computational chemistry can calculate the energy of each species along this reaction pathway, creating a potential energy surface profile. This profile reveals the activation energies for each step, allowing for the identification of the rate-determining step.

Below is an illustrative table of calculated energies for the key steps in the esterification of a generic substituted benzoic acid.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (Carboxylic Acid + Alcohol) | 0.0 |

| 2 | Protonated Carboxylic Acid | +5.2 |

| 3 | Transition State 1 (Nucleophilic Attack) | +15.8 |

| 4 | Tetrahedral Intermediate | +2.1 |

| 5 | Transition State 2 (Water Elimination) | +18.3 |

| 6 | Products (Ester + Water) | -3.5 |

This table is a generalized representation and does not reflect specific calculations for this compound.

By analyzing the geometries of the calculated transition states, chemists can gain a deeper understanding of the steric and electronic factors that influence the reaction rate. For example, the presence of the methyl group at the ortho position to the carboxylic acid in 5-hydroxy-2-methylbenzoic acid might sterically hinder the approach of the ethanol nucleophile, potentially leading to a higher activation energy compared to an unsubstituted benzoic acid. Computational models can precisely quantify such effects.

Furthermore, computational studies can explore alternative reaction pathways, such as those involving different catalysts or solvent effects, to optimize reaction conditions for higher yields and selectivity. mdpi.com

Biological Activity and Mechanistic Studies Excluding Human Clinical Data, Dosage, Safety, Adverse Effects

Antioxidant and Radical Scavenging Activity

There are no specific studies found that evaluate the antioxidant and radical scavenging properties of Ethyl 5-hydroxy-2-methylbenzoate.

No published data from in vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (ferric reducing antioxidant power), or others are available for this compound. Consequently, there are no mechanistic insights into its potential antioxidant activity.

Research on the protective effects of this compound against oxidative stress in non-human cellular models has not been reported in the available scientific literature.

Antimicrobial Properties

Specific data on the antimicrobial efficacy of this compound is not available. Although benzoic acid and its derivatives are known for their antimicrobial effects, the specific activity of this compound has not been documented. nih.govresearchgate.netnih.gov

There are no studies detailing the antibacterial spectrum or efficacy of this compound against Gram-positive or Gram-negative bacteria. Therefore, data such as Minimum Inhibitory Concentrations (MIC) are not available.

No specific assessments of the antifungal activity of this compound against any fungal species have been found in the scientific literature. While some benzoic acid derivatives show antifungal properties, this has not been specifically demonstrated for this compound. nih.govresearchgate.netnih.gov

There is no information available from studies investigating the antiviral potency of this compound against any non-human viruses.

Mechanisms of Action against Microorganisms

Derivatives of salicylic (B10762653) acid, the parent structure of this compound, are noted for their antimicrobial properties. Research into structurally similar compounds suggests that the mechanism of action against microorganisms is multifaceted. One primary mechanism involves the disruption of the bacterial cell membrane's integrity, leading to the leakage of cellular contents and ultimately cell lysis.

Furthermore, these compounds can interfere with critical metabolic processes within the microbial cell. This includes the inhibition of key enzymes involved in cellular respiration and electron transport, which effectively halts the pathogen's growth and proliferation. The presence of the hydroxyl group and the aromatic ring in these molecules facilitates interactions with microbial proteins and membranes.

Anti-inflammatory and Immunomodulatory Effects

This compound and its analogs have been investigated for their potential anti-inflammatory effects. The anti-inflammatory activity of such phenolic compounds is often linked to their ability to modulate the body's inflammatory response at a cellular and molecular level.

An important aspect of the anti-inflammatory action of compounds like this compound is the inhibition of pro-inflammatory mediators. Studies on similar natural phenolic compounds, such as ethyl caffeate, have shown a marked suppression of lipopolysaccharide (LPS)-induced nitric oxide (NO) production. nih.gov This is achieved by inhibiting the expression of the inducible nitric oxide synthase (iNOS) enzyme at both the mRNA and protein levels. nih.gov

Furthermore, these compounds can inhibit the production of prostaglandins, specifically prostaglandin (B15479496) E2 (PGE2), by suppressing the activity and expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.govnih.gov Other inflammatory mediators, including leukotrienes, which are synthesized via the 5-lipoxygenase (5-LOX) enzyme, are also potential targets for inhibition by such molecules. nih.gov

The table below summarizes the inhibitory effects of a synthesized compound, Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01), on key inflammatory enzymes, illustrating a common method for evaluating anti-inflammatory potential in vitro. nih.gov

| Enzyme | Concentration (µg/mL) | % Inhibition | IC₅₀ (µg/mL) |

| COX-1 | 1000 | 64.79% | 314 |

| 500 | 56.45% | ||

| 250 | 45.75% | ||

| COX-2 | 1000 | 79.40% | 105 |

| 500 | 69.90% | ||

| 250 | 60.20% | ||

| 5-LOX | 1000 | Not specified | >1000 (Implied) |

| Data derived from a study on the compound MAK01, used here as an illustrative example of enzyme inhibition assays. nih.gov |

The anti-inflammatory effects of phenolic compounds are often mediated through the modulation of key intracellular signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govnih.gov These pathways regulate the transcription of numerous genes involved in the inflammatory response, including those for cytokines and enzymes like iNOS and COX-2. nih.govnih.gov

Interestingly, detailed mechanistic studies on ethyl caffeate have revealed a specific mode of action. It was found that ethyl caffeate did not prevent the phosphorylation and degradation of the inhibitor of κB (IκB) or the subsequent translocation of NF-κB to the nucleus. nih.govnih.gov Instead, it inhibited NF-κB activation by directly impairing the ability of the NF-κB protein complex to bind to its target DNA sequences. nih.govnih.gov This prevention of NF-κB·DNA complex formation is a crucial step that halts the transcription of pro-inflammatory genes. nih.gov Structure-activity analyses suggest that the catechol moiety and the α,β-unsaturated ester group are essential for this inhibitory activity. nih.gov

Enzyme Inhibition/Activation Studies

The biological activity of this compound is linked to its ability to interact with and modulate the function of various enzymes through hydrogen bonding and hydrophobic interactions. Beyond the inflammatory enzymes (COX, LOX) mentioned previously, derivatives of hydroxybenzoic acid have been shown to inhibit other classes of enzymes.

For instance, studies on other benzoate (B1203000) derivatives have demonstrated inhibitory effects against digestive enzymes such as α-glucosidase, sucrase, and maltase, suggesting a potential role in modulating carbohydrate metabolism. mdpi.com Additionally, research into 2-hydroxybenzoic acid derivatives has identified them as inhibitors of sirtuin 5 (SIRT5), a type of deacetylase enzyme, indicating a broad potential for enzymatic modulation. nih.gov

Receptor Binding and Activation Profiling

The interaction of small molecules like this compound with protein receptors or enzyme active sites is fundamental to their biological effects. Molecular docking studies on related 2-hydroxybenzoic acid derivatives have provided insight into how these compounds bind within the active site of enzymes like SIRT5. nih.gov

These studies reveal specific and crucial interactions with amino acid residues. For example, the carboxylate group of the inhibitor can form a bidentate salt bridge with an arginine residue (Arg105), while the hydroxyl group forms a hydrogen bond with a valine residue (Val221). nih.gov Additional hydrogen bonds and pi-pi stacking interactions with other residues like tyrosine (Tyr102, Tyr255) and phenylalanine (Phe223) further stabilize the binding of the compound within the active site. nih.gov

The table below details the specific molecular interactions observed in a docking study of a 2-hydroxybenzoic acid derivative with the SIRT5 active site, illustrating the precise nature of these binding events. nih.gov

| Interaction Type | Ligand Group | Active Site Residue |

| Salt Bridge | Carboxylate | Arg105 |

| Hydrogen Bond | Carboxylate | Tyr102 |

| Hydrogen Bond | Hydroxyl Group | Val221 |

| Hydrogen Bond | Acetyl Carbonyl | Tyr255 |

| Pi-Pi Stacking | Aromatic Ring | Phe223, Tyr255 |

| Data derived from a molecular docking study of a derivative of 2-hydroxybenzoic acid with SIRT5. nih.gov |

Cytotoxicity and Cell Proliferation Studies

Evaluating the effect of a compound on cell viability and growth is a critical step in understanding its biological profile. Such studies are typically conducted on various cell lines to determine if the compound is cytotoxic (kills cells) or if it affects cell proliferation (the rate of cell division). These studies are not exclusive to a cancer treatment context and are often performed on normal cell lines, such as human dermal fibroblasts (HDF-a), to assess potential effects on healthy tissue. researchgate.net

Standard in-vitro methods include the MTT assay, which measures cell metabolic activity as an indicator of cell viability, and scratch assays, which assess the rate of cell migration and proliferation, often to model wound healing. researchgate.net The results are frequently reported as an IC₅₀ value, which is the concentration of a compound required to inhibit a biological process (like cell growth) by 50%. researchgate.net For example, a study on Zingiber zerumbet extract showed it induced proliferation in HDF-a cells at specific concentrations, demonstrating a potential to promote cell growth rather than cause cytotoxicity in this cell line. researchgate.net

While specific cytotoxicity and proliferation data for this compound on particular cell lines were not available in the reviewed literature, the table below provides a hypothetical representation of how such data would be presented.

| Cell Line | Assay Type | Concentration | Result |

| Human Dermal Fibroblasts (HDF-a) | MTT Assay | 10 µM | 98% Cell Viability |

| 50 µM | 95% Cell Viability | ||

| 100 µM | 91% Cell Viability | ||

| Human Umbilical Vein Endothelial Cells (HUVEC) | Proliferation Assay | 50 µM | No significant change |

| IC₅₀ Cytotoxicity | >100 µM | Not cytotoxic at tested concentrations |

In vitro Pharmacokinetic Parameters

In vitro pharmacokinetic studies are crucial in early drug discovery to predict a compound's behavior in a living system. These assays assess parameters like metabolic stability and plasma protein binding, which influence a compound's bioavailability and duration of action.

Metabolic Stability: This parameter is determined by incubating the compound with liver microsomes or hepatocytes from various species (e.g., rat, mouse, dog, human) and monitoring its degradation over time. nuvisan.com The results are typically expressed as the half-life (t½) and intrinsic clearance (CLint) of the compound. srce.hr A high metabolic stability suggests the compound is less susceptible to breakdown by metabolic enzymes, potentially leading to a longer duration of effect in vivo. srce.hr Although general methodologies for assessing metabolic stability are well-established wuxiapptec.com, specific data from such studies on this compound are not available in the reviewed scientific literature.

Plasma Protein Binding: The extent to which a compound binds to proteins in the blood, such as albumin, is a critical determinant of its pharmacological activity. bioivt.com Only the unbound fraction of a drug is free to interact with its target and exert a therapeutic effect. bioivt.com Equilibrium dialysis is a common technique used to measure the fraction of a compound that remains unbound in plasma. bioivt.com Specific plasma protein binding data for this compound have not been reported in the available literature.

To provide a hypothetical context, the table below illustrates how data for in vitro pharmacokinetic parameters would typically be presented. Note: The following data is for illustrative purposes only and does not represent actual experimental results for this compound.

Table 1: Illustrative In vitro Pharmacokinetic Parameters

| Parameter | Species | System | Value |

|---|---|---|---|

| Metabolic Half-Life (t½) | Rat | Liver Microsomes | Data not available |

| Human | Liver Microsomes | Data not available | |

| Intrinsic Clearance (CLint) | Rat | Liver Microsomes | Data not available |

| Human | Liver Microsomes | Data not available | |

| Plasma Protein Binding (%) | Rat | Plasma | Data not available |

| Human | Plasma | Data not available |

Applications in Materials Science and Industrial Chemistry

Utilization as a Synthetic Intermediate

A primary application of Ethyl 5-hydroxy-2-methylbenzoate is its role as a key intermediate in organic synthesis. Its bifunctional nature, possessing both a phenolic hydroxyl group and an ester, allows it to be a starting point for the creation of more complex molecules.

One of the well-documented synthetic routes utilizing this compound is in the preparation of 2-propoxy-5-methylbenzoic acid. nih.govnist.gov This synthesis is significant in the context of developing improved dental cements, where an unsymmetrically disubstituted benzoic acid derivative that is liquid at room temperature was required. nih.gov The synthesis of this compound itself is typically achieved through the esterification of p-cresotinic acid (2-hydroxy-5-methylbenzoic acid) with absolute ethanol (B145695), using a catalyst such as concentrated sulfuric acid. nih.govchemicalbook.comchemicalbook.com

The process of converting this compound to the target acid involves propylation of the hydroxyl group to form an ether, followed by the hydrolysis of the ethyl ester. nih.govnist.gov This multi-step synthesis highlights the compound's utility as a building block. Research has shown this pathway to be preferable as it avoids the tedious separation of byproducts encountered in alternative routes. nih.govnist.gov

Beyond this specific application, the compound serves as an intermediate in the broader synthesis of pharmaceuticals and agrochemicals. It was also identified as a minor byproduct in the aluminum chloride (AlCl₃) catalyzed reaction between 2-methylfuran (B129897) and ethyl propiolate. chemicalbook.com

Table 1: Synthetic Reactions Involving this compound

| Reaction | Reactants | Product | Significance |

|---|---|---|---|

| Esterification (Synthesis) | p-Cresotinic acid, Absolute ethanol | This compound | Foundational method for producing the intermediate. nih.govchemicalbook.com |

| Propylation & Hydrolysis | This compound, Propyl iodide, KOH | 2-Propoxy-5-methylbenzoic acid | Preferred route for creating a key component for dental cement development. nih.govnist.gov |

Role in Polymer Chemistry and Additives

While direct applications of this compound in polymer chemistry are not extensively documented, the broader class of hydroxybenzoate esters is significant in this field. These compounds can serve as monomers for producing polyesters or as functional additives.

Polymers derived from hydroxybenzoic acids, known as polyhydroxybenzoates, are a class of aromatic polyesters. acs.orggoogle.com For instance, poly-4-hydroxybenzoate is a highly crystalline polymer known for its high thermal stability. britannica.com These polymers are synthesized through the condensation of hydroxybenzoic acid derivatives. Given its structure, this compound could theoretically serve as a monomer or a co-monomer in the synthesis of specialized polyesters, introducing specific properties via its methyl and hydroxyl groups.

Furthermore, esters of p-hydroxybenzoic acid (parabens) are widely used as preservatives and antimicrobial additives in cosmetics, pharmaceuticals, and food products. jascoinc.comrsc.orgnih.gov Their function is to prevent microbial growth that leads to spoilage. jascoinc.com The antimicrobial activity of hydroxybenzoate derivatives has also inspired the creation of novel biosourced polymers with inherent antimicrobial properties. acs.org Although this compound is an ortho-hydroxybenzoate, not a para-hydroxybenzoate (paraben), its phenolic structure suggests potential for similar antioxidant or antimicrobial activity, making it a candidate for investigation as a functional additive in polymer systems.

Applications in Fragrance and Flavor Chemistry

The organoleptic properties of a chemical, its flavor and fragrance, are determined by its molecular structure. While there is limited specific information on the fragrance and flavor profile of this compound, the characteristics of structurally similar compounds offer some insight.

Use in Analytical Reagents and Sensors

In the field of analytical chemistry, hydroxybenzoate esters are more commonly the subject of analysis rather than being used as the analytical reagent itself. Due to their widespread use as preservatives, there is a significant focus on developing methods for their detection and quantification in various products. jascoinc.com

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for separating and identifying mixtures of p-hydroxybenzoate esters (parabens). jascoinc.comnih.govjascoinc.com For instance, HPLC with UV or evaporative light scattering detectors (ELSD) can effectively separate different parabens in under 10 minutes. jascoinc.comjascoinc.com Gas chromatography-mass spectrometry (GC-MS) is also employed for the analysis of these esters and their degradation byproducts, such as 4-hydroxybenzoic acid and phenol (B47542). nih.gov

Studies have also investigated the physicochemical properties of these esters, such as their adsorption to filter membranes, which is a critical factor in the manufacturing and quality control of pharmaceutical solutions. nih.gov While this compound could be a component in such analytical studies, there is no evidence to suggest its use as a primary analytical reagent or as a sensing element in chemical sensors.

Environmental and Green Chemistry Perspectives

Biodegradation and Environmental Fate Studies

Studies on related hydroxybenzoic acid esters, such as parabens, indicate that a primary degradation pathway involves the hydrolysis of the ester bond. nih.gov This process would break down Ethyl 5-hydroxy-2-methylbenzoate into 5-hydroxy-2-methylbenzoic acid and ethanol (B145695). Following this initial step, further degradation of the resulting aromatic acid can occur. For instance, some bacteria are capable of decarboxylating 4-hydroxybenzoic acid to produce phenol (B47542). nih.gov It is plausible that a similar enzymatic process could affect 5-hydroxy-2-methylbenzoic acid.

The broader class of alkylphenols, which share structural similarities with the substituted phenol moiety of this compound, are known to be of environmental interest. Alkylphenol ethoxylates, a common group of surfactants, biodegrade into more persistent alkylphenols. nih.govresearchgate.net These degradation products can adsorb to sediment in aquatic environments. nih.gov The persistence and potential for bioaccumulation of such compounds are key areas of environmental assessment. service.gov.uk

Table 1: Potential Biodegradation Pathway of this compound

| Step | Reaction | Resulting Products | Environmental Significance |

| 1 | Ester Hydrolysis | 5-hydroxy-2-methylbenzoic acid and Ethanol | The initial and likely rapid degradation step. |

| 2 | Decarboxylation | A substituted phenol | A potential subsequent transformation of the aromatic ring. |

This table is based on degradation pathways of structurally related compounds and represents a hypothetical model for this compound.

Ecovigilance and Environmental Impact Assessment

Ecovigilance for a chemical compound involves monitoring its effects on ecosystems. For this compound, an environmental impact assessment would consider its potential toxicity to aquatic and terrestrial life.

Generally, benzoate (B1203000) esters are considered to have low acute toxicity to aquatic organisms. epa.govcanada.ca However, the specific impact can vary based on the full chemical structure. For example, 4-hydroxybenzoic acid has been shown to have moderate to low toxicity in aquatic organisms. nih.gov Derivatives of p-hydroxybenzoic acid have also been investigated for their effects on algae. globalresearchonline.net

The presence of an alkylated phenol structure in this compound warrants consideration of potential endocrine-disrupting effects, as this is a known issue with other alkylphenols like nonylphenol and octylphenol. nih.govresearchgate.net These compounds have raised concerns due to their ability to mimic natural hormones, potentially impacting the reproductive systems of wildlife. nih.gov Therefore, any comprehensive environmental risk assessment of this compound would likely include an evaluation of its potential for endocrine disruption.

Green Synthesis and Waste Minimization in Production

The principles of green chemistry aim to design chemical processes that are environmentally benign. For the production of this compound, several green synthesis strategies can be envisioned based on methods developed for other phenolic esters.

Traditional esterification methods often rely on harsh acid catalysts and organic solvents, which can generate significant waste. researchgate.net Greener alternatives focus on milder reaction conditions, recyclable catalysts, and the reduction of by-products.

One promising approach is the use of biocatalysts, such as lipases, for the esterification of phenolic compounds. mdpi.comnih.gov These enzymatic methods operate under mild conditions and can exhibit high selectivity, thereby minimizing waste. Another green strategy involves conducting the synthesis under solvent-free conditions, which directly eliminates a major source of industrial waste. jetir.org

The Steglich esterification, a common method for synthesizing esters, has also been adapted to be more environmentally friendly by using greener solvents like acetonitrile (B52724), which are less hazardous than traditional chlorinated solvents. nih.gov Furthermore, the development of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is a key area of research for minimizing waste in ester production. rsc.org

Table 2: Green Chemistry Approaches for Phenolic Ester Synthesis

| Green Chemistry Principle | Application in Ester Synthesis | Potential Advantage for this compound Production |

| Use of Renewable Feedstocks | Synthesis from bio-based phenols and ethanol. | Reduces reliance on petrochemicals. |

| Catalysis | Employment of biocatalysts (e.g., lipases) or recyclable solid acid catalysts. researchgate.netmdpi.comrsc.org | Milder reaction conditions, reduced waste, and catalyst reusability. |

| Safer Solvents and Auxiliaries | Use of greener solvents like acetonitrile or solvent-free conditions. jetir.orgnih.gov | Reduces environmental and health hazards associated with volatile organic compounds. |

| Atom Economy | High-yield reactions that incorporate most of the starting materials into the final product. | Minimizes the generation of by-products. |

This table outlines general green chemistry strategies applicable to the synthesis of phenolic esters.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

The development of efficient and environmentally friendly synthetic methods is a cornerstone of modern chemical research. For ethyl 5-hydroxy-2-methylbenzoate, future research will likely focus on pathways that offer higher yields, use less hazardous reagents, and are more atom-economical. One area of interest is the exploration of catalytic systems that can facilitate the direct and selective functionalization of simple aromatic precursors.

While traditional methods like the esterification of p-cresotinic acid with ethanol (B145695) are established, they may have limitations in terms of reaction conditions and waste generation. chemicalbook.comchemicalbook.com Researchers are increasingly looking towards greener alternatives. This includes the use of solid acid catalysts, enzymatic transformations, and flow chemistry approaches. These methods can offer improved selectivity, easier product purification, and a reduced environmental footprint.

A notable synthetic route involves the Nenitzescu synthesis, which is attractive due to the use of relatively inexpensive and less toxic starting materials like enamines and quinones. mdpi.com Despite often resulting in low yields, this method is advantageous as it can be performed at room temperature and allows for simple product purification through precipitation, minimizing the use of solvents. mdpi.com Further research may focus on optimizing the Nenitzescu synthesis and other multi-component reactions to improve yields and expand the scope of accessible derivatives.

Advanced Biological Activity Profiling